![molecular formula C27H24N4O3S B2471886 N-(4-metoxifenil)-2-((2-bencil-3-oxo-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida CAS No. 1189909-56-5](/img/structure/B2471886.png)

N-(4-metoxifenil)-2-((2-bencil-3-oxo-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

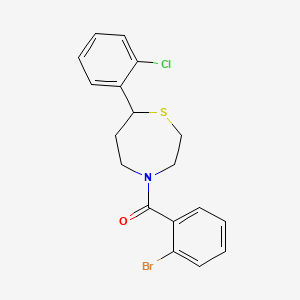

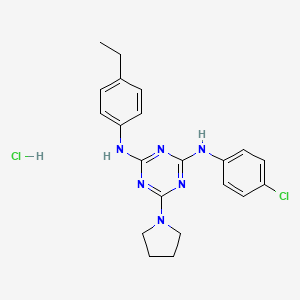

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.

BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

Inhibición de la Histona Desacetilasa (HDAC): Este compuesto exhibe actividad inhibitoria de HDAC, que es crucial en la regulación epigenética. Los inhibidores de HDAC alteran la expresión genética mediante la modulación de la acetilación de histonas, impactando el crecimiento celular, la diferenciación y la apoptosis. Los investigadores exploran su potencial como agente anticancerígeno, especialmente en combinación con otras terapias .

Electrónica Orgánica y Fotovoltaica

Aceptores no Fullerénicos para Celdas Solares Orgánicas: En el ámbito de la fotovoltaica orgánica, la estructura única de este compuesto contribuye a las propiedades de transporte de carga. Los investigadores investigan su uso como material aceptor no fullerénico en células solares orgánicas, con el objetivo de mejorar la eficiencia y la estabilidad .

Ciencia de Materiales

Ordenamiento de la Espina Dorsal y Transporte de Carga: Comprender el ordenamiento de largo alcance de la espina dorsal de este compuesto es esencial para diseñar materiales eficientes. Los investigadores estudian su disposición en el espacio real para mejorar las propiedades de transporte de carga en diversas aplicaciones, incluyendo la electrónica orgánica y los semiconductores .

Síntesis Química

Químicos Raros y Únicos: Sigma-Aldrich proporciona este compuesto a los investigadores de descubrimiento temprano debido a su rareza. Si bien los datos analíticos no están disponibles, su síntesis y caracterización siguen siendo de interés para los químicos que exploran reacciones y metodologías novedosas .

Otras Aplicaciones Potenciales

Exploración Adicional: Dada su intrigante estructura y propiedades, este compuesto puede encontrar aplicaciones más allá de los campos mencionados. Los investigadores continúan investigando su potencial en diversas áreas, como la bioquímica, la ciencia de materiales y la administración de fármacos.

Sigma-Aldrich: 2-BENZYL-3-OXO-2-PHENYLBUTYRONITRILE Journal of Materials Chemistry A: Observando el ordenamiento de la espina dorsal no fullerénica de largo alcance Diseño, síntesis y evaluación biológica de derivados de 2,3-dihidroimidazo[1,2-c]quinazolin-5-il

Mecanismo De Acción

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K signaling pathway and the acetylation state of histones .

Biochemical Pathways

The compound affects the PI3K signaling pathway and the histone acetylation state. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . Inhibition of PI3K thus affects these downstream pathways. On the other hand, HDAC inhibition leads to an increase in acetylation of histones, which can affect gene expression .

Result of Action

The compound shows potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Análisis Bioquímico

Biochemical Properties

This compound has been shown to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer .

Cellular Effects

The effects of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide on cells are primarily related to its inhibitory activities against PI3K and HDAC. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3K and HDAC, leading to their inhibition . This inhibition can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound has potent antiproliferative activities against certain types of cells .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are currently being studied. It is known that this compound has potent antiproliferative activities, suggesting that it may have potential therapeutic applications .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its inhibitory activities against PI3K and HDAC . These enzymes play key roles in various metabolic pathways, and their inhibition can have significant effects on metabolic flux and metabolite levels .

Transport and Distribution

Given its inhibitory activities against PI3K and HDAC, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its inhibitory activities against PI3K and HDAC, it is likely that it is localized to specific compartments or organelles where these enzymes are active .

Propiedades

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-17(25(32)28-19-12-14-20(34-2)15-13-19)35-27-30-22-11-7-6-10-21(22)24-29-23(26(33)31(24)27)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAASLLEXNSPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2471805.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/new.no-structure.jpg)

![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2471813.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2471823.png)

![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)

![1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471825.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B2471826.png)